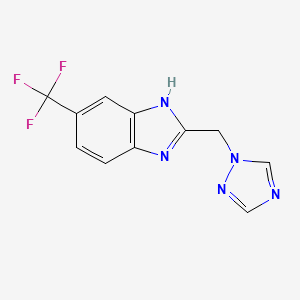![molecular formula C15H12N4O2S B2472359 N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 539805-83-9](/img/structure/B2472359.png)
N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide” is a complex organic compound. It contains a phenyl group (a benzene ring minus one hydrogen), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its phenyl, oxadiazole, and pyridine rings, as well as the sulfanyl and acetamide groups. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Scientific Research Applications
Pharmacological Evaluation of Heterocyclic Derivatives :Compounds related to N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have been evaluated for their potential in pharmacology. Research by Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including their binding and inhibitory effects on targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These studies explored the compounds' toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (M. Faheem, 2018).
Antimicrobial and Hemolytic Agents :A study by Rehman et al. (2016) synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides and evaluated them as antimicrobial and hemolytic agents. This research highlighted the variable antimicrobial effectiveness of these compounds against selected microbial species, offering insights into their potential as antimicrobial agents (A. Rehman et al., 2016).
Glutaminase Inhibitors in Cancer Treatment :Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally similar to this compound, as glutaminase inhibitors. These compounds showed potential in inhibiting kidney-type glutaminase (GLS), a target in cancer therapy. The analogs demonstrated potency in vitro and in mouse xenograft models of human lymphoma B cells (K. Shukla et al., 2012).
Antibacterial, Antifungal, and Anti-Tuberculosis Agents :Several studies have synthesized derivatives of this compound and evaluated their antibacterial, antifungal, and anti-tuberculosis activities. These studies provide valuable insights into the potential of these compounds in treating various microbial infections (Various Authors, 2011-2019).
Polyimides and Poly(amide-imide) Materials :Mansoori et al. (2012) explored the synthesis of thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole-2-pyridyl pendant groups, derived from similar compounds. These materials exhibited solubility in polar and aprotic solvents and were investigated for their thermal behavior, showing potential applications in material science (Y. Mansoori et al., 2012).
Future Directions
Properties
IUPAC Name |
N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(17-12-4-2-1-3-5-12)10-22-15-19-18-14(21-15)11-6-8-16-9-7-11/h1-9H,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFWHBGRGCQCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-methyl-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2472279.png)

![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2472281.png)




![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2472289.png)
![4-methyl-N-[(4-methylphenyl)methyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2472294.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2472295.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2472296.png)
![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2472297.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)
